Heck Coupling Yield: 17-Fold Increase vs. Dicyclohexylphenylphosphine
In a direct comparative study of Heck coupling under identical conditions (using PdCl₂, Hg(NO₃)₂, KOAc in DMF under N₂ for 24h), cyclohexyldiphenylphosphine (PPh₂Cy) produced the target 3,4-dimethoxy-12-acetoxystilbene in a 39.83% yield. In stark contrast, the more electron-rich and sterically hindered analog dicyclohexylphenylphosphine (PPhCy₂) yielded only 2.3% of the same product [1]. This represents a >17-fold increase in yield, directly attributed to the superior balance of steric and electronic properties of PPh₂Cy for this specific transformation.
| Evidence Dimension | Isolated product yield in Heck cross-coupling |
|---|---|
| Target Compound Data | 39.83% yield |
| Comparator Or Baseline | Dicyclohexylphenylphosphine (PPhCy₂): 2.3% yield |
| Quantified Difference | >17-fold increase in yield (39.83% vs. 2.3%) |
| Conditions | PdCl₂, Hg(NO₃)₂, KOAc, DMF, N₂, 24 h |
Why This Matters
This quantifies a critical difference in catalytic efficiency between two seemingly similar mixed alkyl-aryl phosphine ligands, highlighting a performance chasm that justifies selection of PPh₂Cy for Heck couplings where PPhCy₂ fails.
- [1] Munandar @ Abdul Aziz, S. S. (2008). Dicyclohexylphenylphosphine in heck coupling. Bachelor's thesis, Universiti Teknologi MARA. View Source
